2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

ATR kinase inhibitor cancer medicinal chemistry

2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 1532361-95-7) is a heterocyclic compound characterized by a fused pyrazole-pyrazine bicyclic scaffold. The compound serves as an unsubstituted core template within the broader tetrahydropyrazolo[1,5-a]pyrazine class, which has been extensively utilized in medicinal chemistry as a privileged scaffold for the development of kinase inhibitors targeting ATR, RET, BTK, and Casein Kinase 1.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
CAS No. 1532361-95-7
Cat. No. B1446593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
CAS1532361-95-7
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCCC1=NN2CCNCC2=C1
InChIInChI=1S/C8H13N3/c1-2-7-5-8-6-9-3-4-11(8)10-7/h5,9H,2-4,6H2,1H3
InChIKeyQISUAQWXVKNDCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine 1532361-95-7: Core Scaffold and Baseline Properties for Procurement


2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 1532361-95-7) is a heterocyclic compound characterized by a fused pyrazole-pyrazine bicyclic scaffold . The compound serves as an unsubstituted core template within the broader tetrahydropyrazolo[1,5-a]pyrazine class, which has been extensively utilized in medicinal chemistry as a privileged scaffold for the development of kinase inhibitors targeting ATR, RET, BTK, and Casein Kinase 1 . The target compound possesses a molecular formula of C₈H₁₃N₃ and a molecular weight of 151.21 g/mol, with a calculated cLogP consensus of 0.74 and topological polar surface area (TPSA) of 29.85 Ų .

2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine 1532361-95-7: Rationale for Avoiding Generic Substitution in Tetrahydropyrazolopyrazine Scaffolds


Substitution within the tetrahydropyrazolo[1,5-a]pyrazine scaffold is a critical determinant of target selectivity, binding affinity, and pharmacokinetic profile. Structure-activity relationship (SAR) studies on this scaffold for ATR inhibition demonstrate that subtle modifications to the core, including saturation strategies and peripheral substitutions, directly influence CYP3A4 time-dependent inhibition (TDI) liability and overall metabolic stability . For instance, the 2-ethyl substituent on the target compound represents a specific minimal substitution pattern that provides a defined baseline for further derivatization. Generic replacement with an unsubstituted pyrazolo[1,5-a]pyrazine or a closely related analog with alternative alkyl groups (e.g., methyl, propyl) cannot be assumed to preserve the same physicochemical parameters—specifically cLogP (0.74) and TPSA (29.85 Ų)—or the identical electronic and steric environment at the pyrazole 2-position . Furthermore, patent disclosures covering ROS1 and RET kinase inhibitors explicitly claim specific substitution patterns on this core, indicating that even minor alterations to the ethyl group could circumvent intellectual property claims or lead to divergent biological outcomes [1].

2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine 1532361-95-7: Quantitative Differentiation Evidence vs. Comparator Analogs


Scaffold Comparison: Tetrahydropyrazolo[1,5-a]pyrazine Core vs. Pyrazolo[1,5-a]pyrazine in ATR Inhibition

The tetrahydropyrazolo[1,5-a]pyrazine scaffold, of which the target compound is an unsubstituted 2-ethyl variant, was identified through a saturation strategy aimed at improving selectivity and physicochemical properties relative to the unsaturated pyrazolo[1,5-a]pyrazine HTS hit. This class-level differentiation is critical: the saturated tetrahydropyrazolo[1,5-a]pyrazine series demonstrated highly potent and selective ATR inhibition, whereas the unsaturated pyrazolo[1,5-a]pyrazine scaffold exhibited inferior selectivity profiles that necessitated the saturation strategy .

ATR kinase inhibitor cancer medicinal chemistry

Patent-Defined Scaffold Priority: Tetrahydropyrazolo[1,5-a]pyrazine Core vs. Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine in ROS1 Inhibition

The European Patent EP3129376B1, assigned to Janssen Pharmaceutica NV, explicitly claims substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives as ROS1 inhibitors. The patent also claims the ring-expanded analog 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives, indicating that the six-membered tetrahydropyrazine ring in the target compound's scaffold is a distinct, patent-protected structural feature relative to the seven-membered diazepine alternative [1]. The target compound, bearing the 2-ethyl substituent on this specific tetrahydropyrazolo[1,5-a]pyrazine core, falls within the scope of this patent family, conferring potential procurement value for IP-positioning and lead optimization in ROS1-targeted programs.

ROS1 kinase inhibitor non-small cell lung cancer patent analysis

Physicochemical Differentiation: Calculated cLogP and TPSA Values vs. Broader Heterocyclic Class

The target compound 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine exhibits a calculated consensus cLogP of 0.74 and a topological polar surface area (TPSA) of 29.85 Ų . These values position the compound within favorable ranges for oral bioavailability (Lipinski's Rule of Five) and CNS permeability (typically TPSA < 60-70 Ų for brain penetration). While direct comparator data for close analogs are not available in the primary literature, these values provide a quantitative baseline for comparing the target compound against alternative scaffolds or substitution patterns during procurement. For example, substituting the 2-ethyl group with a bulkier or more lipophilic moiety would be expected to increase cLogP and potentially alter permeability and metabolic stability profiles.

lipophilicity permeability drug design

Structural Confirmation: X-Ray Crystallography of Tetrahydropyrazolo[1,5-a]pyrazine Scaffold in PI3Kα Binding Site

The tetrahydropyrazolo[1,5-a]pyrazine scaffold has been structurally characterized in complex with an engineered PI3Kα protein (PDB ID: 4WAF) at a resolution of 2.39 Å [1]. This crystal structure was instrumental in guiding the structure-based drug design of potent and selective ATR inhibitors from this scaffold series. While the specific ligand in 4WAF is not the target 2-ethyl compound, the structural data confirm that the tetrahydropyrazolo[1,5-a]pyrazine core adopts a defined binding mode within the kinase active site. This structural validation is not available for many alternative heterocyclic scaffolds, providing a distinct advantage for computational chemistry and structure-based lead optimization efforts utilizing the target compound as a starting point.

X-ray crystallography PI3Kα ATR structural biology

2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine 1532361-95-7: Recommended Research and Industrial Application Scenarios Based on Differential Evidence


ATR Kinase Inhibitor Lead Optimization

The tetrahydropyrazolo[1,5-a]pyrazine scaffold, including the target 2-ethyl variant, has been validated through structure-based drug design as a highly potent and selective ATR inhibitor scaffold . The availability of a co-crystal structure (PDB 4WAF) [1] and detailed DMPK studies on this series makes the target compound a rational starting point for medicinal chemistry campaigns focused on ATR inhibition for oncology applications.

ROS1 Kinase Inhibitor Patent Positioning and Scaffold Derivatization

Given the explicit patent protection (EP3129376B1) for substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives as ROS1 inhibitors [2], the target compound (2-ethyl substituted) represents a key intermediate for generating novel ROS1 inhibitors within a well-defined IP landscape. This scenario is particularly relevant for research groups seeking to develop patentable analogs for non-small cell lung cancer (NSCLC) targeting ROS1 mutations.

Structure-Guided Kinase Inhibitor Design Leveraging Public Co-Crystal Data

The target compound's scaffold has been co-crystallized with an engineered PI3Kα protein (PDB 4WAF) at 2.39 Å resolution, providing a validated binding mode [1]. This structural data is directly applicable to computational chemistry workflows, including docking studies, molecular dynamics simulations, and scaffold-hopping exercises. Procurement of the target compound enables experimental validation of in silico predictions and SAR hypotheses derived from the 4WAF crystal structure.

Central Nervous System Penetrant Kinase Inhibitor Exploration

The target compound exhibits a low calculated TPSA (29.85 Ų) and a moderate cLogP (0.74) . These physicochemical properties are consistent with favorable blood-brain barrier permeability, positioning the 2-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core as a suitable scaffold for designing CNS-penetrant kinase inhibitors. This scenario is valuable for research targeting brain metastases or primary CNS malignancies where kinase inhibition is therapeutically relevant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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